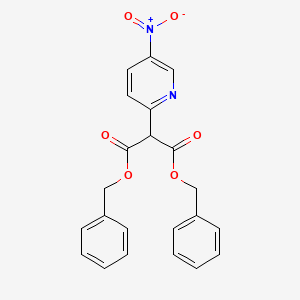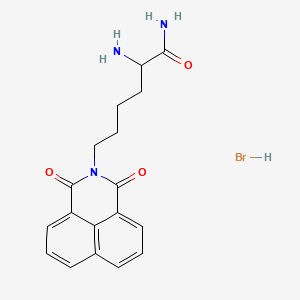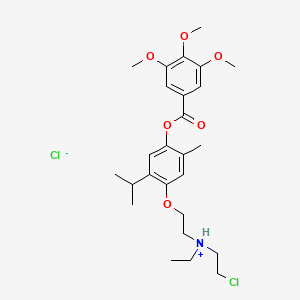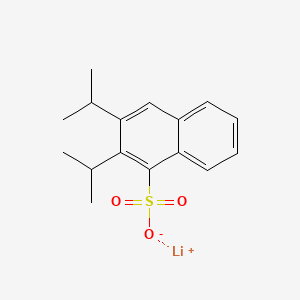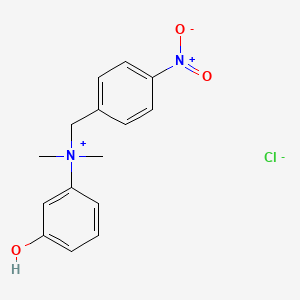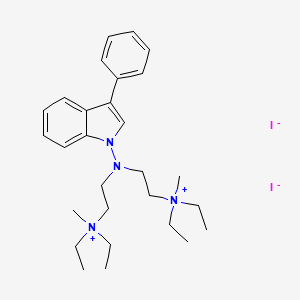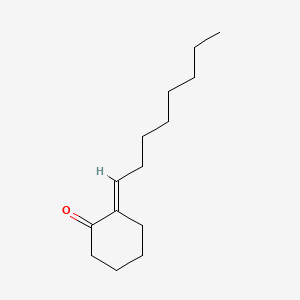
2-Octylidenecyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octylidenecyclohexan-1-one is an organic compound characterized by a cyclohexanone ring substituted with an octylidene group. This compound is part of the broader class of ketones, which are known for their reactivity and versatility in organic synthesis. It is used in various chemical reactions and has applications in multiple fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octylidenecyclohexan-1-one typically involves the aldol condensation of cyclohexanone with octanal. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include ethanol or methanol.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Catalysts: Use of more efficient catalysts to speed up the reaction.
Purification: Techniques such as distillation or recrystallization to purify the final product.
Safety Measures: Implementation of safety protocols to handle large quantities of reactants and products.
Chemical Reactions Analysis
Types of Reactions
2-Octylidenecyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the octylidene group or other substituents are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Depending on the nucleophile, various substituted cyclohexanones or other derivatives.
Scientific Research Applications
2-Octylidenecyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Octylidenecyclohexan-1-one involves its interaction with various molecular targets. The compound can:
Interact with Enzymes: Inhibit or activate specific enzymes, leading to changes in metabolic pathways.
Affect Cellular Processes: Influence cellular signaling pathways, potentially leading to therapeutic effects.
Bind to Receptors: Interact with cellular receptors, modulating their activity and resulting in biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one: A related compound with a similar cyclohexanone structure but without the octylidene group.
Cyclohexanone: The parent compound of 2-Octylidenecyclohexan-1-one, lacking the octylidene substitution.
Octylcyclohexanone: Another derivative with different substitution patterns on the cyclohexanone ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
72927-86-7 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
(2E)-2-octylidenecyclohexan-1-one |
InChI |
InChI=1S/C14H24O/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15/h10H,2-9,11-12H2,1H3/b13-10+ |
InChI Key |
FOTNXVZRWMBVGZ-JLHYYAGUSA-N |
Isomeric SMILES |
CCCCCCC/C=C/1\CCCCC1=O |
Canonical SMILES |
CCCCCCCC=C1CCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


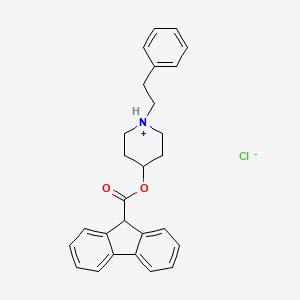

![1-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-prop-2-enylurea](/img/structure/B13772821.png)
![2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole](/img/structure/B13772826.png)
